2-(Hydroxymethyl)-5-methoxypyrimidine
Overview
Description
“2-(Hydroxymethyl)-5-methoxypyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds such as hydroxymethylfurfural derivatives have been synthesized from furfural derivatives via hydroxymethylation .Scientific Research Applications
Synthesis of Sustainable Polymers and Functional Materials
A comprehensive review by Chernyshev, Kravchenko, and Ananikov (2017) discusses the conversion of plant biomass into furan derivatives, including hydroxymethylfurfural (HMF) and its derivatives, which serve as an alternative feedstock for the chemical industry. This research is pivotal for developing sustainable polymers, functional materials, and fuels, highlighting the importance of pyrimidine derivatives in green chemistry and sustainability. This study underscores the potential of derivatives similar to 2-(Hydroxymethyl)-5-methoxypyrimidine in contributing to the development of new materials and energy sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Anticancer Research and Chemotherapy
The research on fluoropyrimidines, such as 5-fluorouracil (5-FU) and its prodrugs, demonstrates the application of pyrimidine derivatives in anticancer therapy. Del Re et al. (2017) review the pharmacogenetics of dihydropyrimidine dehydrogenase (DPD) in metabolizing fluoropyrimidines, emphasizing the importance of genetic testing to prevent toxicity and personalize treatment. This area of research is crucial for improving the efficacy and safety of cancer treatment, indicating the potential therapeutic significance of structurally related compounds like this compound in oncology (Del Re, Restante, Di Paolo, Crucitta, Rofi, & Danesi, 2017).
Biomarker Research in Cancer
The study of DNA hydroxymethylation, particularly 5-hydroxymethylcytosine (5-hmC), as discussed by Xu et al. (2021), highlights the potential of hydroxymethylated DNA bases as biomarkers in cancer diagnosis and treatment. This research underscores the significance of understanding the role of modifications in pyrimidine bases in the context of disease pathogenesis and therapy, offering insights into how related compounds might be used in precision medicine and diagnostics (Xu, Zhou, Chen, Bissessur, Chen, Mao, Ju, Chen, Chen, Li, Zhang, Chen, Cao, Wang, & Wang, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(Hydroxymethyl)-5-methoxypyrimidine is the enzyme serine hydroxymethyl transferase . This enzyme plays a crucial role in the conversion of serine to glycine, a process that is vital for various metabolic pathways .
Mode of Action
The interaction of this compound with its target enzyme, serine hydroxymethyl transferase, results in a decrease in the enzyme’s activity . The compound competes with phenyl-serine at the binding sites, thereby decreasing the enzymatic activity of the enzyme .
Biochemical Pathways
The action of this compound on serine hydroxymethyl transferase affects the metabolic pathway involving the conversion of serine to glycine . This can have downstream effects on various other metabolic processes, including those involving amino acids and other key metabolites.
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability and minimal metabolism, suggesting that this compound may have similar properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity and stability . Additionally, the presence of other substances, such as ethers, can catalyze reactions involving the compound .
Properties
IUPAC Name |
(5-methoxypyrimidin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-5-2-7-6(4-9)8-3-5/h2-3,9H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRPQDPGKHYFSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306606 | |
Record name | 5-Methoxy-2-pyrimidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301306606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1459748-95-8 | |
Record name | 5-Methoxy-2-pyrimidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1459748-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-2-pyrimidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301306606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-methoxypyrimidin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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